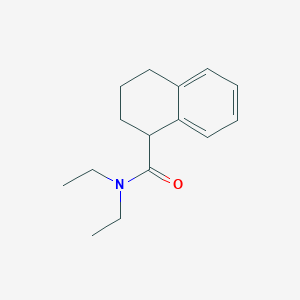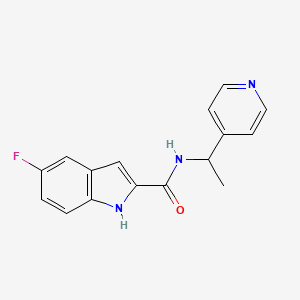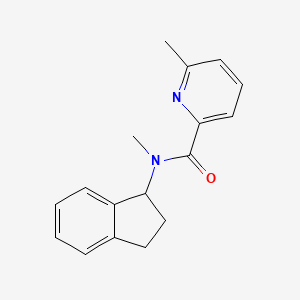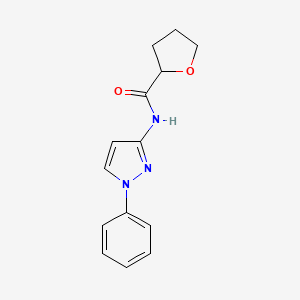![molecular formula C16H21NO B7494074 (2-Methylcyclopropyl)-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7494074.png)
(2-Methylcyclopropyl)-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylcyclopropyl)-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone, also known as MEPH or 4-Methylmethcathinone, is a synthetic drug that belongs to the class of cathinones. Cathinones are a group of drugs that are structurally similar to amphetamines and have stimulant effects on the central nervous system. MEPH is a designer drug that has gained popularity in recent years due to its psychoactive effects.
Mecanismo De Acción
(2-Methylcyclopropyl)-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone works by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, leading to increased levels of these chemicals in the brain. This results in a stimulant effect on the central nervous system, leading to increased energy, alertness, and euphoria.
Biochemical and Physiological Effects:
(2-Methylcyclopropyl)-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone has been shown to have various biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, leading to potential cardiovascular complications. It also causes vasoconstriction, which can lead to tissue damage and organ failure. (2-Methylcyclopropyl)-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone has been shown to cause oxidative stress and damage to cells, leading to potential long-term health effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-Methylcyclopropyl)-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone has been used in various lab experiments to study its effects on the brain and behavior. It has been shown to be a useful tool for studying the neurochemistry of addiction and drug abuse. However, (2-Methylcyclopropyl)-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone has limitations in lab experiments due to its potential toxicity and potential for abuse.
Direcciones Futuras
Future research on (2-Methylcyclopropyl)-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone should focus on its potential therapeutic effects and its potential use as a cognitive enhancer. Studies should also investigate the long-term health effects of (2-Methylcyclopropyl)-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone and its potential for addiction and abuse. Additionally, research should focus on developing safer and more effective treatments for medical conditions that (2-Methylcyclopropyl)-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone has been studied for.
Métodos De Síntesis
(2-Methylcyclopropyl)-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone can be synthesized using various methods, including the Leuckart reaction, reductive amination, and Friedel-Crafts acylation. The Leuckart reaction involves the reaction of 4-methylpropiophenone with ammonium formate and formic acid to produce N-formyl-4-methylmethcathinone, which is then reduced to (2-Methylcyclopropyl)-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone. Reductive amination involves the reaction of 4-methylpropiophenone with methylamine and sodium cyanoborohydride to produce (2-Methylcyclopropyl)-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone. Friedel-Crafts acylation involves the reaction of 4-methylpropiophenone with cyclopropylcarbonyl chloride in the presence of aluminum chloride to produce (2-Methylcyclopropyl)-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone.
Aplicaciones Científicas De Investigación
(2-Methylcyclopropyl)-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone has been studied for its potential therapeutic effects in various medical conditions, including Parkinson's disease, depression, and anxiety. It has been shown to increase dopamine and serotonin levels in the brain, which can improve mood and alleviate symptoms of depression and anxiety. (2-Methylcyclopropyl)-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone has also been studied for its potential use as a cognitive enhancer and as a treatment for attention deficit hyperactivity disorder (ADHD).
Propiedades
IUPAC Name |
(2-methylcyclopropyl)-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c1-11-5-7-13(8-6-11)15-4-3-9-17(15)16(18)14-10-12(14)2/h5-8,12,14-15H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFQTNDMUWQMOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)N2CCCC2C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(1-benzofuran-2-yl)ethyl]-N-methyloxane-4-carboxamide](/img/structure/B7493992.png)




![[2-(4-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7494021.png)

![1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one](/img/structure/B7494038.png)
![Cyclopentyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7494041.png)

![[2-(4-Fluorophenyl)morpholin-4-yl]-(furan-2-yl)methanone](/img/structure/B7494054.png)

![1-methyl-2-(4-methylpiperidin-1-yl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B7494070.png)
![2-Methyl-6-[2-(4-methylphenyl)pyrrolidine-1-carbonyl]pyridazin-3-one](/img/structure/B7494089.png)